3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidinones. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-methoxybenzyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common synthetic route starts with the preparation of methyl 3-aminothiophene-2-carboxylate, which undergoes cyclization with urea to form the thieno[3,2-d]pyrimidine core. This intermediate is then chlorinated and subjected to nucleophilic substitution with 4-chlorophenyl and 3-methoxybenzyl groups to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibition of key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their potential biological activities.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds have been explored for their applications in organic light-emitting diodes and other electronic materials.
Uniqueness
3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[3,2-d]pyrimidine core with 4-chlorophenyl and 3-methoxybenzyl groups distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C20H15ClN2O3S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11H,12H2,1H3 |
InChI Key |
UCVJZWVOSSZGNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.